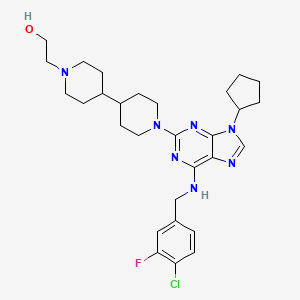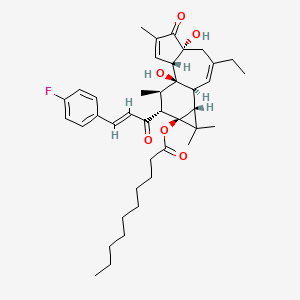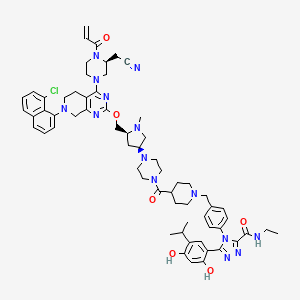
PROTAC KRAS G12C degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PROTAC KRAS G12C degrader-3 involves several key steps:
Design and Synthesis of Ligands: The compound consists of two ligands - one that binds to the KRAS G12C mutant protein and another that recruits an E3 ubiquitin ligase.
Formation of Covalent Bonds: The ligand targeting KRAS G12C forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Linker Optimization: The linker is optimized to ensure efficient recruitment of the E3 ubiquitin ligase and subsequent ubiquitination of the KRAS G12C protein.
Industrial production methods for this compound are still under development, as this compound is primarily used in research settings .
Chemical Reactions Analysis
PROTAC KRAS G12C degrader-3 undergoes several types of chemical reactions:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue of the KRAS G12C protein.
Ubiquitination: The recruited E3 ubiquitin ligase facilitates the addition of ubiquitin molecules to the KRAS G12C protein.
Proteasomal Degradation: The ubiquitinated KRAS G12C protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include the presence of the E3 ubiquitin ligase, ATP, and the proteasome . The major product formed from these reactions is the degraded KRAS G12C protein .
Scientific Research Applications
PROTAC KRAS G12C degrader-3 has several scientific research applications:
Cancer Research: It is used to study the degradation of KRAS G12C in cancer cells and its effects on cancer cell proliferation and survival.
Drug Development: The compound serves as a model for developing new PROTACs targeting other oncogenic proteins.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of KRAS G12C in cellular signaling pathways.
Mechanism of Action
The mechanism of action of PROTAC KRAS G12C degrader-3 involves several steps:
Binding to KRAS G12C: The compound binds to the KRAS G12C mutant protein via a covalent bond with the cysteine residue.
Recruitment of E3 Ubiquitin Ligase: The other ligand of the compound recruits an E3 ubiquitin ligase, forming a ternary complex with KRAS G12C.
Ubiquitination and Degradation: The E3 ubiquitin ligase facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.
Comparison with Similar Compounds
PROTAC KRAS G12C degrader-3 is unique in its ability to selectively degrade the KRAS G12C mutant protein. Similar compounds include:
LC-2: Another PROTAC that targets KRAS G12C for degradation.
G12D PROTACs: These compounds target the KRAS G12D mutant protein and have shown high selectivity and potency.
VHL-Recruiting PROTACs: These compounds recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade KRAS G12C.
This compound stands out due to its specific design and optimization for targeting the KRAS G12C mutant protein .
Properties
Molecular Formula |
C63H75ClN14O6 |
|---|---|
Molecular Weight |
1159.8 g/mol |
IUPAC Name |
4-[4-[[4-[4-[(3S,5S)-5-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-prop-2-enoylpiperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]-1-methylpyrrolidin-3-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]phenyl]-5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C63H75ClN14O6/c1-6-56(81)77-31-30-76(37-45(77)18-22-65)58-48-21-25-75(53-13-9-11-42-10-8-12-51(64)57(42)53)38-52(48)67-63(68-58)84-39-47-32-46(36-71(47)5)73-26-28-74(29-27-73)62(83)43-19-23-72(24-20-43)35-41-14-16-44(17-15-41)78-59(69-70-60(78)61(82)66-7-2)50-33-49(40(3)4)54(79)34-55(50)80/h6,8-17,33-34,40,43,45-47,79-80H,1,7,18-21,23-32,35-39H2,2-5H3,(H,66,82)/t45-,46-,47-/m0/s1 |
InChI Key |
RKQABCMDWYZJBX-OLCJBLMYSA-N |
Isomeric SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)[C@H]5C[C@H](N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN([C@H](C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Canonical SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)C5CC(N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN(C(C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


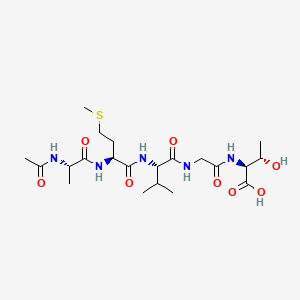
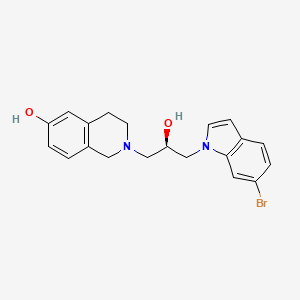

![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
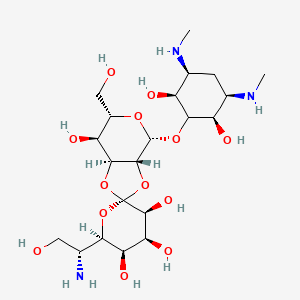
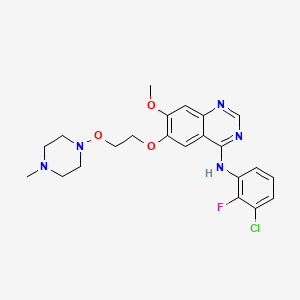
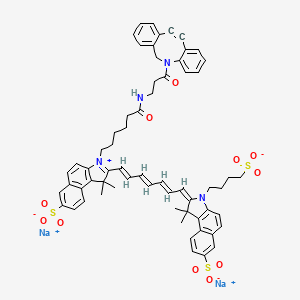
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
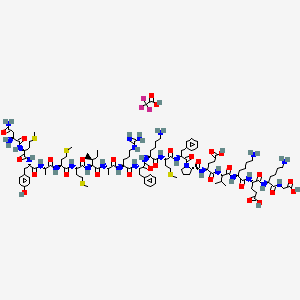

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
